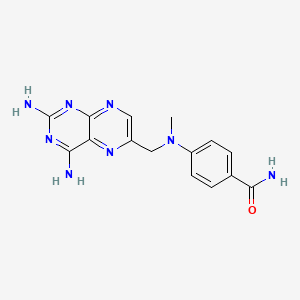
4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamide is an organic compound with the molecular formula C15H15N7O2. It is a derivative of pteridine and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pteridine ring system substituted with amino groups and a benzamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamide typically involves the reaction of 2,4-diamino-6-bromomethylpteridine with N-methylaminobenzoyl derivatives. The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). The reaction temperature is usually maintained between 80-100°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to control reaction parameters. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under mild to moderate temperatures
Major Products Formed
Oxidation: Formation of pteridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing .
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR). By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and pyrimidines. This inhibition leads to a decrease in DNA, RNA, and protein synthesis, ultimately affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: (S)-2-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioic acid.
Aminopterin: (S)-2-{4-[(2,4-Diaminopteridin-6-yl)methylamino]benzamido}pentanedioic acid
Uniqueness
4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamide is unique due to its specific substitution pattern on the pteridine ring and the presence of a benzamide moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
66063-38-5 |
|---|---|
Molekularformel |
C15H16N8O |
Molekulargewicht |
324.34 g/mol |
IUPAC-Name |
4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzamide |
InChI |
InChI=1S/C15H16N8O/c1-23(10-4-2-8(3-5-10)13(17)24)7-9-6-19-14-11(20-9)12(16)21-15(18)22-14/h2-6H,7H2,1H3,(H2,17,24)(H4,16,18,19,21,22) |
InChI-Schlüssel |
QZOTWJDGJRTBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14472782.png)
![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)


![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)






![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
